3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Stereochemistry Conformational analysis PROTAC linker design

cis-Configured cyclobutane mono-methyl ester (CAS 142733-61-7) with orthogonal -COOH and -COOMe handles for stepwise PROTAC conjugation without protection/deprotection cycles. The (1s,3s) stereochemistry projects both reactive groups from the same face, defining precise exit vector geometry essential for ternary complex formation. Reduces synthetic steps versus symmetric diacids. Non-interchangeable with trans isomer (CAS 1401103-71-6) in stereospecific pathways. ≥97% HPLC purity with COA, NMR, MS documentation. Multi-vendor qualified supply ensures batch consistency.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 142733-61-7
Cat. No. B3419272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)cyclobutanecarboxylic acid
CAS142733-61-7
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)C(=O)O
InChIInChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
InChIKeyAJAHGOJIRQOMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS 142733-61-7): Bifunctional Cyclobutane Building Block for Medicinal Chemistry and PROTAC Development


3-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS 142733-61-7, C₇H₁₀O₄, MW 158.15) is a cis-configured cyclobutane-1,3-dicarboxylic acid mono-methyl ester bearing both a free carboxylic acid and a methyl ester functionality on a conformationally constrained four-membered ring [1]. The compound is commercially designated as a PROTAC (Proteolysis Targeting Chimera) linker reagent, with its bifunctional architecture enabling orthogonal conjugation strategies in targeted protein degradation applications . The cis stereochemistry, confirmed by IUPAC nomenclature (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, confers a puckered ring geometry with the carboxyl and ester groups projecting from the same face of the cyclobutane plane [1].

Why Generic Substitution Fails: Stereochemical and Functional Orthogonality in 3-(Methoxycarbonyl)cyclobutanecarboxylic acid


Generic substitution of this compound with alternative cyclobutane dicarboxylates or monoesters is scientifically untenable due to three intersecting differentiation axes: stereochemical configuration, functional group orthogonality, and ring-substitution pattern. The cis (1s,3s) stereoisomer CAS 142733-61-7 exhibits distinct conformational properties relative to its trans isomer (CAS 1401103-71-6), with the cis configuration producing a different spatial orientation of reactive handles that directly impacts molecular geometry in conjugated products [1]. Substitution with the fully deprotected cyclobutane-1,3-dicarboxylic acid (CAS 62184-63-8) eliminates orthogonal protection altogether, mandating additional synthetic steps for selective derivatization . Substitution with 1,3-substitution positional isomers (e.g., 1,1-cyclobutanedicarboxylic acid derivatives) fundamentally alters exit vector geometry and scaffold topology . The quantitative evidence below establishes that these differences are not merely structural curiosities but translate into measurable divergences in physicochemical parameters, synthetic efficiency, and functional application space.

Quantitative Differentiation Evidence: 3-(Methoxycarbonyl)cyclobutanecarboxylic acid Versus Comparators


Evidence 1: Stereochemical Divergence — cis Versus trans Configuration Defines Molecular Geometry

The cis stereoisomer (CAS 142733-61-7) and trans stereoisomer (CAS 1401103-71-6) of 3-(methoxycarbonyl)cyclobutanecarboxylic acid represent distinct chemical entities with divergent spatial orientation of the carboxyl and methoxycarbonyl substituents. In the cis isomer, both functional groups project from the same face of the puckered cyclobutane ring, whereas in the trans isomer they occupy opposite faces [1]. Cyclobutane rings exhibit a characteristic dihedral (pucker) angle of approximately 28°–35°, and the stereochemical arrangement of substituents relative to this puckered geometry produces measurably different exit vector orientations in conjugated products — a critical parameter in linker design where precise spatial control determines ternary complex formation efficiency [1]. This stereochemical divergence cannot be compensated for by concentration adjustment or formulation changes; the two isomers are non-interchangeable in stereospecific synthetic pathways.

Stereochemistry Conformational analysis PROTAC linker design

Evidence 2: Synthetic Orthogonality — Bifunctional Monoester Versus Symmetric Diacid

The target compound provides a methyl ester and a free carboxylic acid on the same scaffold, enabling stepwise, orthogonal conjugation without additional protection/deprotection cycles. In contrast, cyclobutane-1,3-dicarboxylic acid (CAS 62184-63-8) presents two chemically equivalent carboxylic acid groups, requiring selective protection of one carboxyl group before any differential conjugation can proceed . The bifunctional monoester eliminates at least one synthetic step (esterification/protection) and associated yield loss compared to the symmetric diacid when sequential, differential functionalization is required. This orthogonality is particularly valuable in PROTAC linker chemistry, where attachment to the E3 ligase ligand and the target protein ligand occurs through distinct chemical handles .

Orthogonal protection PROTAC synthesis Bifunctional linker

Evidence 3: Physicochemical Differentiation — Lipophilicity and Ionization Profile

The target cis-monoester exhibits a computed LogP of 0.27–0.37 and a carboxylic acid pKa of approximately 4.08 [1]. In contrast, the fully deprotected cyclobutane-1,3-dicarboxylic acid (CAS 62184-63-8) bearing two carboxylic acid groups exhibits substantially lower lipophilicity (predicted LogP negative) and different ionization behavior at physiological pH . The monoesterification of the target compound reduces hydrogen bond donor count from 2 to 1 (relative to the diacid) and increases topological polar surface area (TPSA) efficiency (TPSA 63.6 Ų distributed across both polar and ester regions) [1]. These differences translate to altered membrane permeability profiles and distinct solubility behavior in organic versus aqueous media, parameters directly relevant to linker selection in PROTAC design where the linker moiety contributes to overall conjugate physicochemical properties [2].

Physicochemical properties LogP pKa Permeability

Evidence 4: Ring-Substitution Pattern — 1,3-Disubstituted Versus 1,1-Disubstituted Cyclobutane Scaffolds

The 1,3-disubstitution pattern of the target compound produces exit vectors separated by the cyclobutane ring body, creating a defined spatial separation between conjugation points. In contrast, 1,1-cyclobutanedicarboxylic acid derivatives (e.g., CAS 5445-51-2) concentrate both functional groups at a single ring carbon, producing a geminal substitution pattern with fundamentally different geometry and synthetic utility . The 1,3-disubstituted cyclobutane scaffold has been employed in medicinal chemistry to replace larger cyclic systems, direct key pharmacophore groups, induce conformational restriction, and reduce planarity relative to aromatic bioisosteres [1]. The geminal 1,1-pattern cannot replicate these conformational restriction benefits, as both substituents originate from the same ring vertex and lack the through-space separation characteristic of 1,3-disubstituted cyclobutanes [1].

Exit vector geometry Scaffold topology Conformational restriction

Evidence 5: Commercial Purity Specifications — Reproducibility in Procurement

Multiple commercial suppliers provide cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid (CAS 142733-61-7) with defined purity specifications supported by analytical documentation. Aladdin Scientific supplies the compound at ≥97% purity ; Biomart offers it at ≥98% purity (HPLC) with certificates of analysis including HPLC, MS, and NMR data ; AchemBlock provides at 97% purity with MDL number MFCD11099893 . In contrast, the trans isomer (CAS 1401103-71-6) is offered by fewer suppliers with varying purity specifications (±97%) [1]. The availability of multiple qualified commercial sources for the cis isomer with documented analytical characterization reduces procurement risk and ensures batch-to-batch consistency in multi-step synthetic campaigns where intermediate reproducibility is critical.

Quality control Purity specification Analytical characterization

Validated Application Scenarios for 3-(Methoxycarbonyl)cyclobutanecarboxylic acid Based on Differentiated Properties


PROTAC Linker Synthesis Requiring Orthogonal Bifunctional Conjugation

The pre-installed orthogonal handles (free carboxylic acid and methyl ester) on the cis-cyclobutane scaffold enable stepwise conjugation to E3 ligase ligands and target protein ligands without additional protection/deprotection cycles. This application directly leverages the synthetic orthogonality quantified in Evidence 2 (≥1 synthetic step reduction versus symmetric cyclobutane-1,3-dicarboxylic acid). The cis stereochemistry ensures defined spatial orientation of the linker in the final PROTAC construct, a critical parameter for ternary complex formation .

Conformationally Constrained Bioisostere for Phenyl or Alkene Replacement

The 1,3-disubstituted cyclobutane scaffold provides a conformationally restricted, non-planar alternative to aromatic rings (phenyl bioisostere) or flexible alkyl chains in medicinal chemistry campaigns. As established in Evidence 4, the 1,3-substitution pattern creates defined exit vector geometry distinct from 1,1-disubstituted cyclobutanes. The monoester functionalization (LogP 0.27–0.37, Evidence 3) provides moderate lipophilicity suitable for balancing permeability and solubility in lead optimization [1].

Stereospecific Synthesis of Cyclobutane-Containing Pharmacophores

The cis stereochemistry (CAS 142733-61-7) is non-interchangeable with the trans isomer (CAS 1401103-71-6) in stereospecific synthetic pathways. As documented in Evidence 1, the spatial orientation of carboxyl and ester groups on the same face of the puckered cyclobutane ring produces distinct exit vector geometry. Researchers requiring the exact cis stereoisomer for downstream stereospecific transformations must procure CAS 142733-61-7 specifically; generic procurement of '3-(methoxycarbonyl)cyclobutanecarboxylic acid' without stereochemical specification introduces risk of receiving the incorrect isomer [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Reproducible Starting Materials

As documented in Evidence 5, multiple qualified commercial suppliers offer cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid with defined purity specifications (≥97% to ≥98% HPLC) and analytical documentation (COA, NMR, MS). This multi-vendor sourcing with standardized quality metrics reduces supply chain risk and ensures batch-to-batch reproducibility in extended medicinal chemistry programs where intermediate consistency directly impacts SAR interpretation and project timelines .

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